(2-Methoxy-5-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is an organic compound with the molecular formula C7H10BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents to introduce the boron moiety .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-Methoxy-5-methylpyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The boronic acid group can also interact with other functional groups through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but lacks the methyl group at the 5-position.
4-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H10BNO3 |
---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-methoxy-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-4-9-7(12-2)3-6(5)8(10)11/h3-4,10-11H,1-2H3 |
InChI Key |
LRPVGUOLBYXSOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C)OC)(O)O |
Origin of Product |
United States |
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